7-Bromo-8-methoxyquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

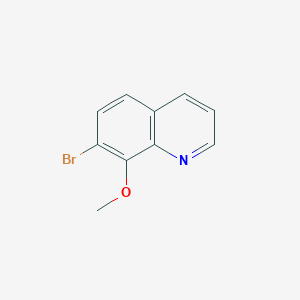

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYGSQHBIDZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Quinoline Scaffold in Chemical Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in chemical research. fiveable.menumberanalytics.com Its prevalence is rooted in its presence in numerous natural products, most notably the anti-malarial alkaloid quinine. mdpi.com This natural occurrence has inspired chemists to explore the quinoline core, leading to its designation as a "privileged scaffold" in medicinal chemistry. rsc.orgorientjchem.orgresearchgate.net The structural rigidity and the ability to be functionalized at various positions allow for the creation of a vast library of derivatives with diverse chemical properties and applications. orientjchem.orgdntb.gov.ua

Beyond its historical and ongoing importance in drug discovery, the quinoline motif is also significant in materials science. numberanalytics.comnumberanalytics.com The unique electronic properties conferred by the fused aromatic system make quinoline derivatives valuable in the development of materials like organic light-emitting diodes (OLEDs) and fluorescent dyes. numberanalytics.comontosight.ai Its versatility as a precursor in a wide range of chemical reactions, including electrophilic substitutions and metal-catalyzed cross-couplings, further cements its importance as a fundamental building block in modern organic chemistry. numberanalytics.com

Overview of Halogenated Quinoline Derivatives in Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline (B57606) scaffold significantly modifies its chemical and physical properties. Halogenation is a key strategy in synthetic and medicinal chemistry to tune the electronic nature, reactivity, and steric profile of the quinoline ring system. rsc.org Halogenated quinolines are frequently found in biologically active compounds and serve as crucial intermediates in the synthesis of more complex molecules. rsc.orgresearchgate.net

The position and type of halogen atom can have a profound impact. For instance, halogens can alter the electron density of the ring, influencing its reactivity in subsequent reactions. rsc.org They can also serve as versatile handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This makes halogenated quinolines, like 7-bromo-8-methoxyquinoline, valuable precursors for generating molecular diversity.

Research has shown that halogen substituents can influence the biological activity of quinoline derivatives. For example, studies on certain halogenated quinolines have demonstrated their potential as inhibitors of enzymes implicated in neurodegenerative diseases. acs.orgnih.gov The presence and position of a halogen atom, such as bromine, can enhance binding affinity to biological targets. nih.gov

Specific Research Focus on 7 Bromo 8 Methoxyquinoline

Direct Bromination Approaches to Methoxyquinolines

Direct bromination of quinoline derivatives is a common method for introducing bromine atoms onto the aromatic ring. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the directing effects of the substituents already present on the quinoline core.

Regioselectivity in Bromination of 8-Methoxyquinolines

The methoxy group at the 8-position of the quinoline ring is an ortho-, para-directing group, activating the positions C5 and C7 for electrophilic attack. However, the direct bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to be highly regioselective, yielding 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.netacgpubs.org This outcome is attributed to the electronic properties of the 8-methoxyquinoline system. Even with varying equivalents of bromine, the primary product remains the 5-bromo derivative. researchgate.net

Interestingly, the synthesis of 5,7-dibromo-8-methoxyquinoline is not efficiently achieved through the direct bromination of 8-methoxyquinoline. researchgate.net Instead, a mixture of the dibromo compound and the 5-bromo derivative is obtained when an excess of molecular bromine is used. researchgate.net A more effective route to 5,7-dibromo-8-methoxyquinoline involves the methylation of 5,7-dibromo-8-hydroxyquinoline. researchgate.netiucr.org

The bromination of other substituted 8-methoxyquinolines can lead to different regiochemical outcomes. For instance, 5,7-disubstituted 8-methoxyquinolines have been shown to undergo bromination at the C-3 position. tandfonline.com This highlights the intricate interplay of electronic and steric factors in determining the site of bromination.

Optimization of Reaction Conditions for Brominated Methoxyquinoline Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired brominated methoxyquinoline isomer. beilstein-journals.orgsemanticscholar.org Key parameters that are often manipulated include the choice of brominating agent, solvent, temperature, and reaction time.

For the synthesis of 5-bromo-8-methoxyquinoline, a common procedure involves the dropwise addition of a solution of bromine in chloroform (B151607) to a solution of 8-methoxyquinoline in chloroform at ambient temperature, followed by stirring for an extended period. researchgate.netacgpubs.org The workup typically involves washing with a sodium bicarbonate solution to neutralize any generated acid. researchgate.netacgpubs.org

The use of different brominating agents, such as N-bromosuccinimide (NBS), can also influence the outcome of the reaction. While molecular bromine is effective for the synthesis of 5-bromo-8-methoxyquinoline, NBS has been employed in the bromination of other quinoline derivatives, sometimes in the presence of a catalyst. acgpubs.org The choice of solvent is also a critical factor, with chloroform and acetonitrile (B52724) being commonly used. researchgate.netacgpubs.org

Recent advancements in high-throughput screening and machine learning are being applied to accelerate the optimization of reaction conditions for various chemical transformations, including the synthesis of complex molecules like quinoline derivatives. beilstein-journals.orgsemanticscholar.orgnih.gov These technologies allow for the rapid evaluation of a large number of reaction parameters, leading to more efficient and robust synthetic protocols.

Indirect Synthesis via Organometallic Exchange Reactions

Indirect synthetic methods, particularly those involving organometallic intermediates, offer alternative pathways to specific isomers of brominated quinolines that may be difficult to access through direct bromination.

Bromine-Lithium Exchange on this compound to Yield 7-Lithio-8-methoxyquinoline

A key strategy for the functionalization of this compound involves a bromine-lithium exchange reaction. thieme-connect.com This reaction typically utilizes an organolithium reagent, such as n-butyllithium, to replace the bromine atom with a lithium atom, generating the highly reactive 7-lithio-8-methoxyquinoline intermediate. This lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of substituents at the 7-position. The efficiency and selectivity of the bromine-lithium exchange are influenced by factors such as the solvent, temperature, and the nature of the organolithium reagent. princeton.edunih.gov

Regioselective Bromine-Lithium Exchange in Dihalo-8-methoxyquinolines

In dihalo-8-methoxyquinoline systems, the regioselectivity of the bromine-lithium exchange becomes a critical consideration. For instance, in 5,7-dihalo-8-methoxyquinolines, it is possible to selectively exchange one of the halogen atoms for lithium. thieme-connect.com The outcome of this reaction is often directed by the nature of the halogen atoms and the reaction conditions. For example, in a molecule containing both bromine and chlorine, the bromine atom is typically more reactive towards lithium-halogen exchange.

Studies on related dihalopyridine systems have shown that the regioselectivity of the bromine-lithium exchange can be highly dependent on the substitution pattern of the ring. researchgate.net For example, the lithiation of 3,5-dibromo-2-hydroxypyridines occurs regioselectively at the C-5 position. researchgate.net Similar principles of regioselective exchange can be applied to dihalo-8-methoxyquinolines to access specific lithiated intermediates for further synthetic transformations. nih.govresearchgate.netnih.gov

Advanced Synthetic Methodologies for Derivatization (e.g., Carbene Insertion)

Beyond classical synthetic methods, advanced methodologies are being explored for the derivatization of quinoline systems. One such approach involves carbene insertion reactions. While not directly applied to this compound in the provided context, the principles of carbene chemistry offer potential avenues for novel functionalization.

Carbene insertion reactions involve the insertion of a highly reactive carbene species into a chemical bond. nih.gov These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. For example, rhodium-catalyzed B-H bond insertion reactions of diazo compounds have been developed to introduce boryl groups into molecules. nih.gov Such strategies could potentially be adapted to functionalize the quinoline ring or its substituents.

The development of new catalytic systems and carbene precursors continues to expand the scope of carbene insertion reactions, making them an increasingly powerful tool in organic synthesis. nih.gov The application of these advanced methods to quinoline derivatives like this compound could open up new possibilities for the synthesis of novel compounds with unique properties.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is not as straightforward as some other quinoline derivatives, with direct, single-step syntheses being notably absent in readily available literature. The most viable and documented approach appears to be a two-step synthesis commencing with the bromination of 8-hydroxyquinoline (B1678124), followed by the methylation of the resulting 7-bromo-8-hydroxyquinoline intermediate.

A critical aspect of this pathway is the initial bromination of 8-hydroxyquinoline. The reaction of 8-hydroxyquinoline with bromine can lead to a mixture of products, primarily the 5,7-dibromo-8-hydroxyquinoline and the desired 7-bromo-8-hydroxyquinoline. acgpubs.org The regioselectivity of this electrophilic substitution is influenced by the directing effects of the hydroxyl group and the quinoline nitrogen. One reported method involves the treatment of 8-hydroxyquinoline with bromine in acetonitrile at 0°C, which yields 7-bromo-8-hydroxyquinoline with a moderate yield of 51%. acgpubs.org The formation of the dibrominated byproduct necessitates careful control of reaction conditions and subsequent purification to isolate the monosubstituted intermediate. acgpubs.org

The second step involves the methylation of the phenolic hydroxyl group of 7-bromo-8-hydroxyquinoline. While direct methylation of this specific intermediate is not extensively detailed, the methylation of the closely related 5,7-dibromoquinolin-8-ol is well-documented and proceeds with high efficiency. iucr.orgresearchgate.net This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like sodium hydroxide (B78521) (NaOH). iucr.orgresearchgate.net This method has been reported to yield the corresponding 8-methoxyquinoline derivative in a high yield of 95%. iucr.orgresearchgate.net It is therefore highly probable that a similar strategy would be effective for the methylation of 7-bromo-8-hydroxyquinoline.

An alternative theoretical approach could involve the Skraup synthesis, a classic method for quinoline synthesis. However, this would require a specifically substituted aniline (B41778) precursor, such as 3-bromo-2-methoxyaniline, which may not be readily available. Furthermore, the harsh conditions of the Skraup reaction (acidic, high temperature) might not be compatible with the methoxy group, potentially leading to cleavage.

The following table summarizes the key aspects of the proposed two-step synthetic pathway:

| Step | Reaction | Starting Material | Reagents | Key Conditions | Product | Reported Yield | Reference(s) |

| 1 | Bromination | 8-Hydroxyquinoline | Bromine (Br₂) | Acetonitrile (CH₃CN), 0°C | 7-Bromo-8-hydroxyquinoline | 51% | acgpubs.org |

| 2 | Methylation | 7-Bromo-8-hydroxyquinoline | Dimethyl sulfate (Me₂SO₄), Sodium hydroxide (NaOH) | Aqueous solution, heating | This compound | High (inferred from related compounds) | iucr.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound and its analogs. Both one-dimensional and two-dimensional NMR experiments offer invaluable insights into the chemical environment of each atom within the molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Assignments

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the number and types of atoms present in a molecule.

For This compound , the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core and the methoxy group. For instance, in a related compound, 3,5,6,7-tetrabromo-8-methoxyquinoline, the protons at the H-2 and H-4 positions appear as doublets with a small meta-coupling constant. nih.gov Similarly, the protons of the methoxy group typically appear as a sharp singlet in the upfield region of the spectrum. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. In 5,7-dibromo-8-methoxyquinoline, the carbon signals are assigned as follows: δ 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, and 62.1 (OCH₃). iucr.org These assignments are crucial for confirming the substitution pattern on the quinoline ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 5,7-dibromo-8-methoxyquinoline | ¹H | 9.00 (dd, J = 3.2, 1.6 Hz, 1H, H-2), 8.52 (dd, J = 8.0, 1.6 Hz, 1H, H-4), 8.02 (s, 1H, H-6), 7.58 (dd, J = 8.4, 3.2 Hz, 1H, H-3), 4.19 (s, 3H, OCH₃) iucr.org |

| ¹³C | 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 (OCH₃) iucr.org | |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | ¹H | 8.76 (d, J = 1.6 Hz, 1H, H-2), 8.68 (d, J = 1.6 Hz, 1H, H-4), 4.02 (s, OCH₃) nih.gov |

Two-Dimensional NMR Techniques for Complex Structural Elucidation

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons.

HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC experiments reveal long-range correlations (typically over two to three bonds). These correlations are instrumental in piecing together the molecular puzzle, especially in cases of ambiguous substitution patterns or complex spin systems. For example, in the structural elucidation of 3,5,6,7-tetrabromo-8-methoxyquinoline, 2D NMR techniques like HETCOR (an older equivalent of HSQC) were vital for confirming the structure. nih.gov

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. compoundchem.commasterorganicchemistry.com The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. compoundchem.com

Key vibrational frequencies observed in the IR spectra of bromo-methoxyquinoline derivatives include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group is observed just below 3000 cm⁻¹. scirp.org

C=N and C=C stretching: The stretching vibrations of the quinoline ring's C=N and C=C bonds are found in the 1600-1450 cm⁻¹ region. For instance, in 5,7-dibromo-8-methoxyquinoline, bands are observed at 1600, 1578, and 1490 cm⁻¹. iucr.org

C-O stretching: The characteristic C-O stretching of the methoxy group is typically observed in the 1250-1000 cm⁻¹ range. scirp.org For 5,7-dibromo-8-methoxyquinoline, a band at 1086 cm⁻¹ is noted. iucr.org

C-Br stretching: The C-Br stretching vibration usually appears in the fingerprint region, below 700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~2919, 2850 iucr.org |

| C=N, C=C (Quinoline ring) | Stretching | ~1600, 1578, 1490 iucr.org |

| C-O (Methoxy) | Stretching | ~1086 iucr.org |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a related compound, 4-bromo-8-methoxyquinoline, reveals that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In the crystal lattice, molecules can be linked by weak intermolecular interactions, such as C-H···π(arene) interactions, forming one-dimensional chains. nih.gov

For 5,7-dibromo-8-methoxyquinoline, X-ray analysis shows that the methoxy carbon atom deviates slightly from the plane of the quinoline ring system. iucr.orgresearchgate.net The crystal structure is stabilized by C—H⋯O hydrogen bonds, which link the molecules into infinite chains. iucr.orgresearchgate.net Additionally, aromatic π–π stacking interactions are observed. iucr.orgresearchgate.net

Table 3: Selected Crystallographic Data for a Bromo-methoxyquinoline Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-Bromo-8-methoxyquinoline | Orthorhombic nih.gov | Pbca | C—H⋯π(arene) nih.gov |

| 5,7-dibromo-8-methoxyquinoline | Not specified | Not specified | C—H⋯O hydrogen bonds, π–π stacking iucr.orgresearchgate.net |

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

For derivatives of 8-hydroxyquinoline, the absorption spectra show intense peaks corresponding to π-π* transitions. rsc.org The position of the absorption maxima can be influenced by substituents on the quinoline ring. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many 8-hydroxyquinoline derivatives are known to be fluorescent, and their emission properties can be sensitive to their environment and molecular structure. bohrium.com For instance, the fluorescence of some 8-hydroxyquinoline derivatives can be influenced by pH. rsc.org Studies on 5,7-dibromo-8-hydroxyquinoline have shown that its fluorescence is affected by π–π stacking and anion-π interactions. bohrium.com

Table 4: Photophysical Data for a Related 8-Hydroxyquinoline Derivative

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

| 5,7-dibromo-8-hydroxyquinoline derivative | 411 rsc.org | 410, 525 rsc.org |

Chemical Reactivity and Functionalization of 7 Bromo 8 Methoxyquinoline

Electrophilic Reactions and Electrophilic Substitution

The quinoline (B57606) ring is generally considered an electron-deficient system, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the activating methoxy (B1213986) group at the C-8 position enhances the electron density of the carbocyclic ring, influencing the regioselectivity of electrophilic attack. Conversely, the bromine at C-7 exerts a deactivating, ortho-, para-directing effect.

Studies on the electrophilic halogenation of 8-methoxyquinoline (B1362559) have shown that monochlorination and monobromination under acidic or neutral conditions preferentially occur at the 5-position. clockss.org For instance, the bromination of 8-methoxyquinoline in acetic acid selectively yields 5-bromo-8-methoxyquinoline (B186703). researchgate.net Further bromination can lead to the formation of di- or tri-brominated products. nih.gov The nitration of 8-methoxyquinoline with nitric and sulfuric acid also results in substitution at the 5-position, yielding 5-nitro-8-methoxyquinoline. researchgate.net While these reactions are not performed on 7-Bromo-8-methoxyquinoline itself, they provide insight into the directing effects of the 8-methoxy group, which strongly favors substitution at the C-5 position. In the case of this compound, the C-5 position is the most likely site for further electrophilic attack due to the combined directing effects of the methoxy and bromo substituents.

The synthesis of highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, from brominated tetrahydroquinoline precursors demonstrates that the quinoline ring can undergo extensive halogenation under forcing conditions.

Sulfonation reactions on the quinoline core are also known. For example, 8-hydroxyquinoline (B1678124) can be sulfonated, and these sulfonate derivatives can be further functionalized. researchgate.nettandfonline.comnih.gov The sulfonation of 8-methoxyquinoline leads to the formation of 8-methoxyquinoline-5-sulfonyl chloride. researchgate.net This suggests that this compound could likely undergo sulfonation, presumably at the C-5 position. nih.gov

Nucleophilic Substitution Reactions

The bromine atom at the C-7 position of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles, providing a pathway to a diverse range of functionalized quinoline derivatives. The SNAr reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. mdpi.com In the quinoline system, the ring nitrogen itself acts as an electron-withdrawing group, activating the ring for nucleophilic attack.

The bromine atom at the 7-position can be displaced by various nucleophiles, including amines and thiols, to forge new carbon-nitrogen and carbon-sulfur bonds. smolecule.com For instance, related 7-bromoquinoline-5,8-diones readily undergo nucleophilic amination at the 6-position with aryl sulfonamides. libretexts.org While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of haloquinolines supports the feasibility of such transformations. nih.gov The reaction with amines, such as primary or secondary amines, would typically be carried out in the presence of a base to yield the corresponding 7-amino-8-methoxyquinoline derivatives. masterorganicchemistry.com Similarly, reaction with thiols would lead to 7-thioether-substituted quinolines.

Alkoxides can also serve as nucleophiles, displacing the bromide to form the corresponding 7-ether derivatives. Additionally, sodium azide (B81097) (NaN₃) can be used as a nucleophile to introduce an azido (B1232118) group at the C-7 position. acs.orgmasterorganicchemistry.comnih.gov The resulting 7-azido-8-methoxyquinoline is a versatile intermediate that can be further transformed, for example, through reduction to the corresponding amine or by participation in cycloaddition reactions.

Metal-Catalyzed Coupling Reactions for Further Derivatization

The C-Br bond at the 7-position of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. A closely related compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, has been shown to undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. researchgate.net These reactions effectively replace the halogen at the 2-position, but the principle applies to the bromine at the 7-position in this compound. The reaction of 6-bromo-8-methoxyquinoline (B600033) with p-formylphenylboronic acid has also been reported, showcasing the utility of this reaction for introducing aryl substituents. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to arylalkynes. This compound has been successfully coupled with (2,3-dimethoxyphenyl)acetylene in a three-step procedure that begins with a Sonogashira-Hagihara coupling, followed by reduction of the alkyne and ether cleavage. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. It offers a broad substrate scope and generally proceeds under milder conditions than traditional nucleophilic substitution. While a specific example for this compound is not provided in the search results, the Buchwald-Hartwig amination is widely applied to various bromo-substituted heterocycles, including quinolines and pyrido[2,3-b]pyrazines. nih.govresearchgate.netorganic-chemistry.orgias.ac.inacs.org The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand (such as JohnPhos, XPhos, or SPhos), and a base (like NaOtBu or KOtBu). organic-chemistry.orgrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.org While a specific Heck reaction involving this compound is not detailed, related haloquinolines are known to participate in such transformations. researchgate.net For example, the Mizoroki-Heck reaction has been considered for the functionalization of related quinoline-5,8-diones. The reaction typically uses a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand, and a base.

Oxidative and Reductive Transformations

The this compound molecule possesses sites that can be targeted by both oxidative and reductive reagents.

Oxidative Transformations: The quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.commdpi.org This transformation increases the reactivity of the quinoline ring, particularly at the C-2 and C-4 positions, towards nucleophiles. The alkyl side chains on quinoline rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although this compound itself lacks such a side chain. smolecule.commasterorganicchemistry.comgoogle.com

Reductive Transformations: The quinoline ring can be reduced to a 1,2,3,4-tetrahydroquinoline (B108954) derivative through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas. smolecule.comias.ac.in This transformation removes the aromaticity of the heterocyclic ring, leading to a more flexible, saturated structure. Reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally used to reduce aldehydes and ketones and would not typically reduce the aromatic quinoline ring. masterorganicchemistry.commdpi.comgoogle.com However, under certain conditions with specific catalysts, NaBH₄ can reduce quinolines to 1,2,3,4-tetrahydroquinolines. whiterose.ac.uk

The methoxy group at the C-8 position can be cleaved under certain reductive conditions. For example, demethylation of 6-bromo-8-methoxyquinoline has been achieved by refluxing with hydrobromic acid, which results in the corresponding 8-hydroxyquinoline derivative. rsc.org

Coordination Chemistry of 7 Bromo 8 Methoxyquinoline As a Ligand

Chelation Properties of 7-Bromo-8-methoxyquinoline and Analogues

Like its parent compound, 8-hydroxyquinoline (B1678124), this compound is anticipated to function as a bidentate chelating agent. scirp.orgnih.gov Chelation occurs through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group at the 8-position. scirp.org This coordination results in the formation of a stable five-membered ring with a central metal ion, a common feature for 8-substituted quinoline ligands. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. scirp.orgscirp.org

Complexes of this compound with various transition metals can be synthesized, leveraging established methods for related quinoline ligands. isca.inresearchgate.net A general synthetic procedure involves dissolving the ligand and a metal salt (such as chlorides, acetates, or nitrates) in a solvent like ethanol, methanol, or a mixture of solvents. scirp.orgscirp.org The reaction mixture is often stirred, sometimes with gentle heating, to facilitate the complex formation. scirp.org The resulting metal complex may precipitate from the solution upon formation or after cooling, and can then be isolated by filtration.

For example, the synthesis of Co(II), Ni(II), and Cu(II) complexes with the parent 8-hydroxyquinoline involves mixing the metal salt and the ligand in a 1:2 molar ratio in an ethanol-water solvent mixture. scirp.orgscirp.org It is anticipated that this compound would form complexes with a similar stoichiometry, [M(L)₂X₂], where L is the bidentate this compound ligand and X is a monodentate anion from the metal salt, leading to octahedral or square planar geometries depending on the metal ion. scirp.orgscirp.org Palladium(II) and Platinum(II) complexes, known for their square planar geometry, have been synthesized with other quinoline-based ligands and could be similarly prepared with this compound. isca.inacs.org

Table 1: Expected Geometries of Transition Metal Complexes with 8-Hydroxyquinoline Analogues

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cu(II) | 4, 6 | Square Planar, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

This table is based on common coordination geometries for these metals with bidentate N,O-donor ligands like 8-hydroxyquinoline derivatives. scirp.orgscirp.org

The formation of metal complexes with this compound can be confirmed and studied using various spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: Coordination of the quinoline nitrogen to the metal center is expected to cause a shift in the C=N stretching vibration band to a higher frequency in the IR spectrum. Similarly, the C-O stretching frequency of the methoxy group would also be affected upon coordination to the metal ion. In studies of 8-hydroxyquinoline complexes, the coordination of nitrogen and oxygen atoms to the metal ion is confirmed by shifts in characteristic IR bands. scirp.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon complexation, the chemical shifts of the protons and carbons on the quinoline ring, particularly those near the coordinating nitrogen and methoxy group, are expected to change significantly compared to the free ligand. acs.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. These spectra can help in determining the coordination geometry of the central metal ion. scirp.orgisca.in For instance, complexes of 8-hydroxyquinoline with Co(II) and Ni(II) show absorption bands consistent with octahedral geometry. scirp.org

Table 2: Crystallographic Data for the Analogue 5,7-Dibromo-8-methoxyquinoline (B102607)

| Parameter | Value |

| Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158 |

| b (Å) | 3.9960 |

| c (Å) | 17.551 |

| β (°) | 115.316 |

| V (ų) | 1024.4 |

Data from the structural analysis of a closely related compound, providing an example of the solid-state characteristics of a dibrominated 8-methoxyquinoline (B1362559). researchgate.net

Electrochemical Properties and Redox Behavior of Quinoline-Metal Complexes

The electrochemical properties of metal complexes are of great interest, providing insights into their electronic structure and potential applications in catalysis and materials science. Quinoline-based ligands can be redox-active, meaning they can participate in electron transfer processes. mdpi.com

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. researchgate.net Metal complexes of quinoline derivatives can exhibit both metal-centered and ligand-centered redox processes. acs.org For example, cobalt complexes with quinolyl-containing ligands have shown a Co(II)/Co(I) redox couple, where the quinoline ligand stabilizes the lower oxidation state of the metal. acs.org In some cases, the ligand itself can be reduced, with electron density becoming localized on the quinoline moiety. acs.org

The electrochemical behavior of 8-oxyquinoline and its metal chelates has been studied, showing that the ligand reduces in two one-electron diffusion waves. researchgate.net The oxidation of these complexes can involve the rupture of the metal-oxygen bond. researchgate.net The presence of the electron-withdrawing bromo group in this compound is expected to make the ligand more difficult to oxidize and easier to reduce compared to its non-brominated analogue.

Application of this compound in Designing Novel Coordination Compounds

The unique combination of a bidentate chelating site, a modifiable aromatic scaffold, and specific electronic properties makes this compound a valuable building block for designing novel coordination compounds with tailored functions. nih.gov Derivatives of 8-hydroxyquinoline are widely used in various fields, and this compound can be seen as a platform to fine-tune the properties of the resulting metal complexes. scispace.com

Potential applications include:

Catalysis: Quinoline-based ligands are known to be effective in various catalytic reactions. researchgate.net The steric and electronic properties of this compound can be exploited to design new metal complexes as catalysts for organic transformations.

Materials Science: Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are famous for their use as emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The bromo and methoxy substituents on the this compound ligand could be used to tune the photophysical properties (e.g., emission color and efficiency) of new luminescent materials.

Bioinorganic Chemistry: 8-Hydroxyquinoline and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties, which are often linked to their metal-chelating ability. nih.gov The lipophilicity and electronic profile of this compound could be utilized to design new metal-based therapeutic agents.

By systematically modifying the quinoline backbone, researchers can create a library of ligands, including this compound, to develop new coordination compounds with specific and enhanced properties for a wide range of applications.

Biological Activity and Mechanistic Investigations of 7 Bromo 8 Methoxyquinoline Derivatives

Anticancer Activity Studies

Brominated 8-substituted quinolines, including 8-hydroxy and 8-methoxy variants, have demonstrated significant antiproliferative activity against various tumor cell lines. benthamdirect.comnih.govresearchgate.net Studies have shown strong inhibitory effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. benthamdirect.comnih.govresearchgate.net

For instance, a series of novel brominated methoxyquinolines and nitrated bromoquinolines were synthesized and assessed for their antiproliferative activities. nih.gov Compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited notable inhibitory effects. nih.gov Specifically, 5,7-dibromo-8-hydroxyquinoline and related compounds showed potent antiproliferative activity with IC₅₀ values ranging from 6.7 to 25.6 µg/mL across the C6, HeLa, and HT29 cell lines. benthamdirect.comresearchgate.net One of the most active compounds, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, displayed IC₅₀ values between 5.45 and 9.6 μg/mL. nih.gov Another derivative, 6,8-dibromo-5-nitroquinoline, also showed remarkable inhibitory activity against these cell lines. nih.gov

| Compound | C6 (Rat Brain Tumor) | HeLa (Human Cervix Carcinoma) | HT29 (Human Colon Carcinoma) | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | 6.7-25.6 µg/mL (Range) | 6.7-25.6 µg/mL (Range) | 6.7-25.6 µg/mL (Range) | benthamdirect.comresearchgate.net |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5.45-9.6 µg/mL (Range) | 5.45-9.6 µg/mL (Range) | 5.45-9.6 µg/mL (Range) | nih.gov |

| 6,8-Dibromo-5-nitroquinoline | 50.0 µM | 24.1 µM | 26.2 µM | nih.gov |

The anticancer effects of these quinoline (B57606) derivatives are attributed to several cellular mechanisms, most notably the induction of apoptosis and the inhibition of key enzymes involved in DNA replication. benthamdirect.comnih.gov

Apoptosis Induction: Several bromo-substituted 8-hydroxyquinoline (B1678124) derivatives have been shown to induce apoptosis in cancer cells. nih.gov This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic potential of these compounds was confirmed through DNA laddering assays, a hallmark of apoptosis, which showed that compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline could induce this effect. benthamdirect.comnih.gov In contrast, some derivatives, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, did not show the same effect, indicating structural variations influence the mechanism of action. nih.gov

DNA Topoisomerase I Inhibition: A significant mechanism of action for some of these compounds is the inhibition of human DNA topoisomerase I. benthamdirect.comnih.govresearchgate.net This enzyme is critical for relaxing DNA supercoils during replication and transcription, and its inhibition leads to DNA damage and cell death. nih.gov Studies have demonstrated that compounds like 5,7-dibromo-8-hydroxyquinoline and 3,5,6,7-tetrabromo-8-methoxyquinoline have inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme. benthamdirect.comnih.govresearchgate.net This suggests that these derivatives may act as novel topoisomerase inhibitors, contributing to their anticancer properties. benthamdirect.comresearchgate.net

The cytotoxicity of 7-Bromo-8-methoxyquinoline derivatives and related compounds has been evaluated to understand their toxicity profile against cancer cells. Lactate Dehydrogenase (LDH) assays are commonly used for this purpose, measuring membrane integrity as an indicator of cell death.

Results from LDH cytotoxic assays indicate that compounds such as 5,7-dibromo-8-hydroxyquinoline possess high cytotoxic effects. benthamdirect.comresearchgate.net Interestingly, a study on novel brominated methoxyquinolines found that while they had significant antiproliferative effects, their cytotoxicity was lower compared to the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU), suggesting a potentially more favorable therapeutic window. nih.gov

Antimicrobial Activity Studies

Quinoline derivatives have long been recognized for their antimicrobial properties. Research into this compound and its analogs has explored their efficacy against a range of bacterial and fungal pathogens.

Derivatives of quinoline have shown promising activity against both Gram-positive and Gram-negative bacteria. The 4-quinolones, in particular, are known to be active against a wide range of Gram-negative bacteria. nih.gov

Studies on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have demonstrated antimicrobial activity. One such compound showed a significant effect against Escherichia coli, a member of the Enterobacteriaceae family, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.govmdpi.com

Furthermore, research into 8-hydroxyquinoline derivatives has revealed excellent antimicrobial potency against the multidrug-resistant pathogen Neisseria gonorrhoeae. nih.govnih.gov Dihalogenated 8-hydroxyquinolines, such as iodoquinol (B464108) and clioquinol, exerted high activity with MIC ranges as low as 0.08–0.15 µM and 0.10–0.20 µM, respectively. nih.govnih.gov This highlights the potential of halogenated quinolines in combating antibiotic-resistant bacteria. nih.gov

| Compound | Bacteria | MIC | Reference |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli | 7.812 µg/mL | nih.govmdpi.com |

| Iodoquinol (5,7-diiodo-8-hydroxyquinoline) | N. gonorrhoeae | 0.08-0.15 µM (Range) | nih.govnih.gov |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | N. gonorrhoeae | 0.10-0.20 µM (Range) | nih.govnih.gov |

| 5,7-dichloro-8-hydroxyquinoline | N. gonorrhoeae | 0.28-0.56 µM (Range) | nih.govnih.gov |

Substituted 8-quinolinols have also been assessed for their in vitro antifungal activity. nih.gov Studies have shown that 5,7-disubstituted derivatives, particularly 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinol, were the most fungitoxic among a series of tested compounds. nih.gov They were evaluated against several fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov

Another compound, known as bromoquinol, has been identified as a promising antifungal candidate with activity against the pathogenic mold Aspergillus fumigatus. oup.com This suggests that the quinoline scaffold, particularly when brominated, is a viable structural basis for the development of new antifungal agents.

Mechanisms of Antimicrobial Action (e.g., Lipopolysaccharide Interaction)

The antimicrobial action of quinoline derivatives, particularly halogenated 8-hydroxyquinolines (8HQs), is a subject of significant research. The introduction of a halogen atom, such as bromine, at the C7 position of the quinoline scaffold has been shown to enhance activity, especially against Gram-negative bacteria. nih.govresearchgate.netnih.gov While the precise mechanisms for this compound are still under detailed investigation, studies on structurally related compounds, like 7-bromo-8-hydroxyquinoline (7-bromo-8HQ), provide critical insights.

Halogenated 8HQs, including 7-bromo-8HQ, exhibit potent antigrowth activity against Gram-negative bacteria, a group of pathogens notoriously difficult to treat due to their protective outer membrane. nih.gov This outer membrane is rich in lipopolysaccharide (LPS), which acts as a barrier to many antibiotics. The enhanced efficacy of compounds like 7-bromo-8HQ against these bacteria suggests a potential interaction with this lipophilic outer membrane. It is hypothesized that the bromo group at the 7-position increases the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall and membrane to reach its intracellular targets. nih.gov The substitution may allow the compound to interact more effectively with the lipophilic areas of the bacterial cellular structure. nih.gov

Further research into quinoline-5,8-dione derivatives, which share the core quinoline structure, suggests that these compounds may interact with bacterial dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. researchgate.net This indicates that once inside the cell, quinoline derivatives can disrupt essential metabolic pathways.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

The quinoline scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. Derivatives of this compound have been investigated for their potential to inhibit several classes of enzymes, with carbonic anhydrase and botulinum neurotoxin being notable examples.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov While direct studies on this compound are limited, research on related heterocyclic compounds demonstrates the potential of the quinoline structure to serve as a basis for CA inhibitors. For instance, a series of quinazolinone derivatives have been shown to exhibit significant inhibitory activity against both bovine and human carbonic anhydrase-II (bCA-II and hCA-II). nih.gov The development of selective inhibitors for specific CA isoforms, such as the neuronally expressed human carbonic anhydrase VII (hCA VII), is a key goal to minimize side effects, and virtual screening methods have successfully identified novel inhibitors for this target. nih.gov

Botulinum Neurotoxin Inhibition

Botulinum neurotoxins (BoNTs) are zinc-endoproteases and are among the most potent toxins known. nih.govmdpi.com The light chain (LC) of the toxin is responsible for its enzymatic activity, which involves cleaving SNARE proteins and blocking acetylcholine (B1216132) release, leading to flaccid paralysis. nih.govmdpi.com The 8-hydroxyquinoline (8-HQ) structural motif is a well-established zinc-chelating agent and has been a primary focus in the development of small molecule inhibitors for the BoNT/A light chain. nih.gov Derivatives of 8-HQ have been designed to target the active site of these neurotoxins, showing potential as antidotes. researchgate.net Studies have identified quinolinol inhibitors that can provide protection against BoNT/A intoxication in animal models, highlighting the therapeutic potential of this class of compounds. umassd.edu

Other Investigated Biological Activities

Beyond their antimicrobial and enzyme-inhibiting properties, derivatives of this compound and related quinoline compounds have been explored for a wide array of other biological activities.

Antimalarial Activity

The quinoline core is fundamental to some of the most important antimalarial drugs in history, including chloroquine (B1663885) and mefloquine. mdpi.com Research continues to explore new quinoline-based compounds to combat drug-resistant strains of malaria parasites. The 4-amino-7-chloroquinoline scaffold is particularly critical for activity, as it is believed to inhibit the formation of hemozoin in the parasite's food vacuole. nih.gov Modifications of the quinoline structure, including the synthesis of 8-aminoquinoline (B160924) derivatives and their metal complexes, have yielded compounds with fair to potent antimalarial activities against Plasmodium species. nih.govmdpi.com

Antineurodegenerative Activity

Derivatives of 8-hydroxyquinoline have been reported to possess multifunctional properties that could be beneficial in treating neurodegenerative diseases. nih.govmdpi.com The ability of these compounds to chelate metal ions is considered a key aspect of their potential neuroprotective effects, as metal dyshomeostasis is implicated in the pathology of several neurodegenerative disorders.

Antioxidant Activity

Several studies have demonstrated the antioxidant capabilities of 8-hydroxyquinoline and its derivatives. nih.govresearchgate.netnih.gov These compounds can scavenge free radicals, which are implicated in oxidative stress and cellular damage. In one study, 5-amino-8-hydroxyquinoline was identified as a particularly potent antioxidant, with an IC50 value of 8.70 μM, which was superior to the standard antioxidant α-tocopherol. nih.govresearchgate.net

Anti-HIV Activity

The quinoline scaffold has been identified as a "privileged structure" in the search for new anti-HIV agents. mdpi.com Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline core have displayed anti-HIV activity in infected cells at submicromolar concentrations. mdpi.comresearchgate.net These compounds are being investigated as potential inhibitors of key viral enzymes like HIV integrase. mdpi.comresearchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Quinoline alkaloids and their synthetic analogs have shown promising antileishmanial activity against various Leishmania species. nih.govplos.orgfrontiersin.org For instance, certain synthetic quinoline derivatives demonstrated high activity against intracellular amastigotes, the clinically relevant form of the parasite. nih.govplos.org

Antischistosomal Activity

Schistosomiasis is another neglected tropical disease where new therapeutic options are needed. Research into 8-hydroxyquinoline derivatives has shown that these compounds can exhibit significant schistosomicidal activity in vitro. researchgate.net In one study, novel 8-hydroxyquinoline derivatives were effective against adult Schistosoma mansoni worms and also reduced egg-laying (oviposition). researchgate.net

Antituberculosis Activity

The 8-hydroxyquinoline series has emerged as a promising scaffold for the development of new agents against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govresearchgate.net Several analogs have shown potent activity with minimum inhibitory concentrations (MIC90) below 5 μM. nih.gov Some of these compounds have demonstrated bactericidal, rather than just bacteriostatic, activity against replicating M. tuberculosis. researchgate.net

The following table summarizes the antitubercular activity of selected isatin-tethered quinoline derivatives against M. tuberculosis.

| Compound | Substituents | MIC (μg/mL) | Reference |

|---|---|---|---|

| Q8a | 7-chloroquinoline, N-methyl | 0.24 | mdpi.com |

| Q8b | 7-chloroquinoline, N-benzyl | 0.06 | mdpi.com |

| Q8e | 6-chloroquinoline, N-methyl | 1.95 | mdpi.com |

| Q8f | 6-chloroquinoline, N-benzyl | 0.98 | mdpi.com |

| Q8h | 6-chloroquinoline, 5-bromo, N-benzyl | 0.12 | mdpi.com |

Structure Activity Relationship Sar Studies for 7 Bromo 8 Methoxyquinoline Derivatives

Influence of Halogenation Pattern on Biological Activity

The presence, position, and nature of halogen substituents on the quinoline (B57606) ring are significant determinants of the biological activity of 7-Bromo-8-methoxyquinoline derivatives. Systematic studies on related 8-hydroxyquinoline (B1678124) (8-HQ) compounds, the parent scaffold of many bioactive molecules, demonstrate that variations in the halide substituents at the 5- and 7-positions can systematically tune the cytotoxic properties of these molecules. acs.org

Research has shown that the introduction of halogen atoms can increase the lipophilicity of the compounds, which may enhance their ability to cross biological membranes. mdpi.com For instance, in a study investigating cobalt bis(dicarbollide) derivatives, a clear correlation was found between the increasing atomic mass of a halogen substituent (Fluorine, Chlorine, Bromine, Iodine) and the compound's biological activity. rsc.org This suggests that for quinoline derivatives, the choice of bromine at the 7-position is not arbitrary and likely contributes specific electronic and steric properties that are favorable for its intended biological target.

Impact of Methoxy (B1213986) Group Position and Hydroxyl Group Conversion on Activity

The substituent at the 8-position of the quinoline ring plays a pivotal role in defining the molecule's biological profile. A significant body of research contrasts the activity of 8-methoxyquinoline (B1362559) derivatives with their 8-hydroxyquinoline (8-HQ) counterparts.

Structure-activity relationship studies frequently conclude that a free hydroxyl group at the C-8 position is essential for potent biological activity, particularly in anticancer and antifungal applications. researchgate.netrsc.orgacs.org For example, research on bromo derivatives of 8-substituted quinolines demonstrated that compounds with a hydroxyl group at C-8 possessed greater anticancer potential than their methoxy-substituted analogs. researchgate.net Similarly, studies on novel 8-hydroxyquinoline derivatives found that the presence of the free hydroxyl group at the 8-position was critical for their antifungal activity. rsc.org The conversion of this hydroxyl group to a methoxy group, as seen in this compound, can lead to a decrease in cytotoxic potential. researchgate.net

The hydroxyl group at the 8-position, in proximity to the ring nitrogen, allows the molecule to act as a bidentate chelating agent for metal ions. This chelation ability is often linked to the biological mechanism of action for many 8-HQ derivatives. nih.gov By replacing the hydroxyl proton with a methyl group, the chelation capacity is eliminated, which can drastically alter the compound's biological activity. While the methoxy group does increase the compound's lipophilicity, this gain may not compensate for the loss of the specific interactions mediated by the 8-hydroxyl group. researchgate.net

Below is a data table summarizing the comparative activity of 8-Hydroxy vs. 8-Methoxy derivatives from related studies.

| Compound Class | Key Functional Group | Observed Biological Activity | Reference |

| Bromo-substituted Quinolines | 8-Hydroxyl | Higher anticancer potential | researchgate.net |

| Bromo-substituted Quinolines | 8-Methoxy | Lower anticancer potential | researchgate.net |

| 2-Styryl Quinolines | 8-Hydroxyl | Better cytotoxicity (IC50: 2.52–4.69 µM) | acs.org |

| 2-Styryl Quinolines | 8-Nitro (electron-withdrawing like OMe) | Weaker cytotoxicity (IC50: 2.897–10.37 µM) | acs.org |

| Halogenated 8-HQ Derivatives | 8-Hydroxyl | Important for antifungal activity | rsc.org |

Role of Other Functional Group Modifications on Biological Efficacy and Reactivity

Beyond halogenation and C-8 substitution, modifications at other positions on the this compound scaffold can significantly impact biological efficacy and chemical reactivity. The versatility of the quinoline ring allows for functionalization at various points, leading to derivatives with fine-tuned properties. researchgate.net

Modifications at the 2-Position: Substitution at the C-2 position has been explored as a strategy to enhance biological activity. For instance, the introduction of aromatic amide substituents at this position was found to increase the lipophilicity and antiviral activity of 8-OHQ derivatives. nih.gov This suggests that adding a carboxamide group or a similar functional moiety to the C-2 position of this compound could be a viable strategy to modulate its properties.

Modifications at the 5-Position: The introduction of electron-withdrawing substituents at the C-5 position has been shown to improve the anticancer activity of certain quinoline derivatives. nih.gov Conversely, adding a highly polar group like sulfonic acid at C-5 can decrease cytotoxicity, likely due to hindered cell permeability. nih.gov This highlights the delicate balance between electronic effects and physicochemical properties like solubility and membrane permeability.

Modifications at the 8-Position: While converting the 8-hydroxyl to an 8-methoxy group alters activity, further modifications at this position can also be made. For example, attaching large moieties like glycoconjugates to the 8-oxygen has been used as a prodrug strategy to improve bioavailability, selectivity, and solubility. mdpi.com

The reactivity of the quinoline core is also influenced by its substituents. For example, bromination studies of 8-methoxyquinoline have shown that the reaction can yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions, indicating that the existing methoxy and ring nitrogen direct the electrophilic substitution. researchgate.net These modifications collectively influence the molecule's electronic properties (such as pKa), steric profile, and ability to form intermolecular interactions, all of which are critical for its biological efficacy. nih.gov

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, often quantified as the partition coefficient (logP), is a crucial physicochemical parameter in quantitative structure-activity relationship (QSAR) models for quinoline derivatives. nih.govwikipedia.org It governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, including its ability to cross cell membranes and reach its target. researchgate.net

For many series of quinoline-based compounds, a direct correlation between lipophilicity and biological activity has been established. nih.gov Research on cytochrome P450 inhibitors demonstrated that lipophilicity was the most significant single factor in describing differences in inhibitory potency, with activity often relating linearly to logP. nih.gov

Several structural modifications on the this compound scaffold directly impact its lipophilicity:

Halogenation: The introduction of halogen atoms, particularly bromine, is known to increase a compound's lipophilicity. mdpi.com

Methoxy Group: The presence of a methoxy group generally increases lipophilicity compared to a hydroxyl group. researchgate.net

The relationship is not always linear; for some biological systems, there is an optimal lipophilicity value, beyond which an increase in logP can lead to decreased activity due to poor solubility or non-specific binding. nih.gov Therefore, modulating lipophilicity through careful selection of functional groups is a key strategy in the optimization of this compound derivatives.

The following table illustrates how different substituents can affect lipophilicity and, consequently, biological activity in related quinoline compounds.

| Base Scaffold | Substituent | Effect on Lipophilicity (logP or log k) | Impact on Biological Activity | Reference |

| 8-Hydroxyquinoline | Halogen atoms | Increase | Can enhance activity | mdpi.com |

| Quinoline | Methoxy group (vs. Hydroxyl) | Increase | Activity may decrease due to loss of H-bonding/chelation | researchgate.net |

| 8-Hydroxyquinoline | 2-Aromatic Amide | Increase | Increased antiviral activity | nih.gov |

| 8-Hydroxyquinoline | 5-Sulfonic Acid | Decrease | Decreased cytotoxicity | nih.govmdpi.com |

Computational and Theoretical Studies

Molecular Dynamics Simulations

For instance, MD simulations have been employed to investigate the conformational stability of novel quinoline (B57606) derivatives complexed with target proteins like the peptide deformylase (PDF) enzyme or viral proteases. nih.govnih.gov These studies typically analyze parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex over the simulation period, which often runs for nanoseconds. nih.govmdpi.com A stable RMSD value suggests that the ligand remains securely bound within the active site.

Another key analysis is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. doi.org This can reveal which parts of the protein are most affected by the ligand's binding. Furthermore, analyses of hydrogen bonds, solvent accessible surface area (SASA), and radius of gyration provide a detailed picture of the binding strength, the influence of the solvent, and the compactness of the protein-ligand complex. nih.gov For newly designed quinoline derivatives targeting SARS-CoV-2 protease, MD simulations have been used to compare the stability of the designed compound-protein complex to that of a reference drug, thereby validating the potential of the new molecule. nih.gov

Applying these methods to 7-Bromo-8-methoxyquinoline would involve first identifying a potential biological target through methods like molecular docking. Subsequently, an MD simulation of the this compound-protein complex would elucidate the stability of the predicted binding pose and the key interactions driving the affinity, guiding further optimization of the compound.

| Parameter | Description | Typical Application for Quinoline Derivatives |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | To assess the conformational stability of the protein-ligand complex. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | To identify flexible regions of the protein upon ligand binding. doi.org |

| Radius of Gyration (RGyr) | Indicates the compactness of the protein structure during the simulation. | To evaluate changes in protein folding and compactness. doi.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | To determine the key hydrogen bonding interactions that stabilize the complex. nih.govnih.gov |

Quantum Chemical Calculations (e.g., DFT Methods, Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. scirp.org These methods are used to determine optimized molecular geometry, electronic structure, and chemical reactivity descriptors. For quinoline and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide valuable insights. ufms.brresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. scirp.org A small energy gap suggests high reactivity and lower stability, which can be important for biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output, which visually represents the charge distribution on the molecule's surface. ufms.br MEP maps help identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are critical for predicting how the molecule will interact with biological receptors. ufms.br

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |

| 8-Hydroxyquinoline (B1678124) | -5.65 | -1.39 | 4.26 | DFT/B3LYP/6-31G |

| 5,7-Dibromo-8-hydroxyquinoline | -6.19 | -2.14 | 4.05 | DFT/B3LYP/6-31G researchgate.net |

| Mebroqualone (Quinazoline derivative) | -6.421 | -1.503 | 4.918 | DFT/B3LYP/6-311++G(d,p) ufms.br |

Molecular Docking Studies for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. amazonaws.com This method is instrumental in virtual screening and rational drug design for identifying potential biological targets and understanding binding mechanisms. nih.govnih.gov For quinoline derivatives, molecular docking has been successfully used to explore their potential as inhibitors for a wide range of targets, including enzymes and receptors involved in cancer, viral infections, and bacterial diseases. nih.govnih.govrsc.org

Studies on bromo-substituted quinolines have shown potent activity against targets like HIV reverse transcriptase. nih.gov Docking analyses of these compounds revealed key interactions, such as hydrogen bonds with residues like Lysine 101 and hydrophobic interactions with Tryptophan 229. nih.gov Similarly, other quinoline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, showing strong interactions with crucial amino acids. nih.gov The binding energy, often expressed in kcal/mol, is calculated to rank potential inhibitors, with lower (more negative) values indicating higher affinity. nih.gov

Potential targets for this compound could be explored by docking it against a panel of proteins known to be modulated by other quinoline compounds. These include kinases (e.g., EGFR, ATM kinase), proteases (e.g., HIV protease, SARS-CoV-2 Mpro), and DNA-related enzymes. nih.govmdpi.comnih.govnih.gov The docking results would highlight the most probable binding poses and identify the specific amino acid residues involved in interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts. This information is crucial for understanding the structure-activity relationship and for designing more potent and selective analogs.

| Quinoline Derivative Class | Protein Target | Disease Area | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Substituted 4-aminoquinolines | EGFR | Cancer | Not specified | Key amino acids in active site nih.gov |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | HIV/AIDS | -9.96 to -10.67 | LYS 101, TRP 229, TYR 188 nih.gov |

| 6-Bromo quinazoline derivatives | EGFR | Cancer | -5.3 to -6.7 | Lys 721 nih.gov |

| Stilbene-quinoline hybrids | E. coli DNA Gyrase B | Bacterial Infection | -6.9 to -7.1 | Not specified researchgate.net |

| Quinoline-3-carboxamides | ATM Kinase | Cancer | Not specified | Hinge region of kinase mdpi.com |

Bioinformatic Analyses in Drug Design

Bioinformatics applies computational techniques to analyze biological and chemical data, playing a pivotal role in modern drug discovery. mdpi.com For a novel compound like this compound, bioinformatics tools are essential for the entire in silico drug design workflow, from target identification to lead optimization. mdpi.com

One of the primary applications is in target identification, where genomic and proteomic databases are mined to find proteins associated with a specific disease that could be modulated by a small molecule. Once potential targets are identified, bioinformatics platforms facilitate virtual screening, where large libraries of compounds are computationally docked against the target to find initial hits. mdpi.comnih.gov

For lead optimization, Quantitative Structure-Activity Relationship (QSAR) studies are crucial. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activity. nih.gov These models generate contour maps that indicate where steric bulk, electrostatic charge, or hydrophobic properties should be modified to enhance activity, thereby guiding the rational design of new, more potent derivatives. mdpi.comnih.gov

Another critical bioinformatic analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govingentaconnect.com In silico tools can predict a compound's drug-likeness, oral bioavailability, potential to cross the blood-brain barrier, and possible toxicity profiles. ingentaconnect.comnih.gov This early-stage assessment helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties or toxicity, saving significant time and resources. nih.govnih.gov The entire process, from designing new quinoline derivatives to predicting their activity and ADMET properties, can be performed computationally before any chemical synthesis is undertaken. nih.govmdpi.comingentaconnect.com

Future Perspectives and Research Directions

Design and Synthesis of Advanced 7-Bromo-8-methoxyquinoline Analogues

The continued evolution of this compound as a lead compound hinges on the strategic design and synthesis of advanced analogues with enhanced biological activity and optimized pharmacokinetic profiles. The presence of the bromo and methoxy (B1213986) groups provides valuable handles for a variety of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).

Future synthetic strategies will likely focus on leveraging the reactivity of the bromine atom at the C7 position for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods enable the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, to probe key interactions with biological targets. For instance, the synthesis of bi-aryl quinolines through Suzuki coupling could lead to compounds with extended conjugation, potentially enhancing their intercalating properties with DNA or improving their fit within enzyme active sites.

Furthermore, modifications of the methoxy group at the C8 position, such as demethylation to the corresponding 8-hydroxyquinoline (B1678124) followed by etherification with various alkyl or aryl groups, can modulate the compound's lipophilicity and hydrogen-bonding capabilities. This, in turn, can significantly impact cell permeability and target engagement. The development of novel synthetic routes that allow for the precise and efficient manipulation of these functional groups will be crucial.

A key aspect of designing advanced analogues will be the use of computational modeling and in silico screening. Molecular docking studies can predict the binding modes of newly designed compounds with target proteins, helping to prioritize synthetic efforts towards molecules with the highest predicted affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies will also play a vital role in identifying the physicochemical properties that are most influential for the desired biological activity, thereby guiding the rational design of next-generation this compound derivatives.

Table 1: Potential Modifications and Resulting Analogue Classes

| Modification Site | Reaction Type | Potential Substituents | Potential Analogue Class |

| C7-Bromo | Suzuki Coupling | Aryl, Heteroaryl boronic acids | 7-Aryl/Heteroaryl-8-methoxyquinolines |

| C7-Bromo | Sonogashira Coupling | Terminal alkynes | 7-Alkynyl-8-methoxyquinolines |

| C7-Bromo | Buchwald-Hartwig Amination | Primary/Secondary amines | 7-Amino-8-methoxyquinolines |

| C8-Methoxy | Demethylation followed by Etherification | Alkyl halides, Aryl halides | 8-Alkoxy/Aryloxy-7-bromoquinolines |

Exploration of Novel Biological Targets and Mechanisms

While initial research has highlighted the potential of quinoline (B57606) derivatives as anticancer and antimalarial agents, the full spectrum of biological targets for this compound and its analogues remains largely unexplored. Future research will be directed towards identifying and validating novel molecular targets to expand the therapeutic applications of this chemical scaffold.

One promising avenue is the investigation of its effects on various protein kinases. Many quinoline-based compounds have been shown to inhibit kinases involved in cancer cell proliferation and survival. High-throughput screening of this compound derivatives against a panel of kinases could uncover novel inhibitors with high potency and selectivity. Understanding the specific kinase targets would not only open up new avenues for cancer therapy but also for the treatment of inflammatory and autoimmune diseases.

Another area of interest is the potential for these compounds to act as modulators of epigenetic targets, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs). Aberrant epigenetic modifications are a hallmark of many diseases, and small molecules that can reverse these changes are of significant therapeutic interest. The planar structure of the quinoline ring system makes it a suitable scaffold for designing molecules that can interact with the active sites of these enzymes.

Furthermore, the ability of quinoline derivatives to interact with nucleic acids suggests that their mechanism of action may involve the disruption of DNA replication and repair processes. researchgate.net Advanced biochemical and biophysical techniques, such as fluorescence spectroscopy, circular dichroism, and DNA footprinting, can be employed to elucidate the precise nature of these interactions. Identifying specific DNA structures, such as G-quadruplexes, or DNA-protein complexes that are targeted by this compound analogues could lead to the development of novel anticancer agents with unique mechanisms of action.

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic efficacy and minimize potential side effects of this compound and its derivatives, their integration with advanced drug delivery systems is a critical future direction. The physicochemical properties of these compounds, such as their potential for poor aqueous solubility, can present challenges for conventional drug formulation. Nanotechnology-based drug delivery systems offer a promising solution to overcome these limitations.

Encapsulation of this compound within nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, can enhance its solubility, protect it from premature degradation, and prolong its circulation time in the bloodstream. researchgate.net For example, formulating the compound in lipid-based nanoparticles could improve its oral bioavailability and facilitate its transport across biological membranes.

Furthermore, these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery. This targeted approach can increase the concentration of the drug at the desired site of action, such as a tumor, while reducing its exposure to healthy tissues, thereby improving the therapeutic index. The development of stimuli-responsive drug delivery systems, which release the encapsulated drug in response to specific triggers present in the disease microenvironment (e.g., pH, enzymes, or temperature), represents another exciting frontier.

The application of nanostructured carriers for a similar compound, 8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline, has been proposed to enhance its delivery. researchgate.net This suggests that similar strategies could be highly beneficial for this compound, potentially leading to more effective treatments for various diseases.

Table 2: Potential Advanced Drug Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can be surface-modified for targeting. |

| Polymeric Nanoparticles | High stability, controlled drug release, tunable size and surface properties for targeting. researchgate.net |

| Micelles | Enhance solubility of poorly water-soluble drugs, small size allows for passive targeting to tumors. |

| Dendrimers | Well-defined structure, high drug loading capacity, can be functionalized for targeting and imaging. researchgate.net |

Sustainable Synthesis and Green Chemistry Approaches